Coagulin H

説明

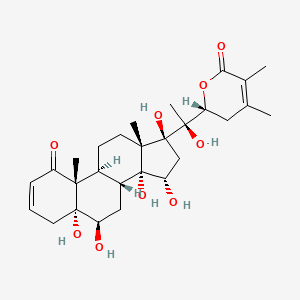

Structure

3D Structure

特性

CAS番号 |

216163-59-6 |

|---|---|

分子式 |

C28H40O9 |

分子量 |

520.6 g/mol |

IUPAC名 |

(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H40O9/c1-14-11-21(37-22(32)15(14)2)25(5,33)27(35)13-20(31)28(36)17-12-19(30)26(34)9-6-7-18(29)24(26,4)16(17)8-10-23(27,28)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1 |

InChIキー |

ALRJHGQYWPZYNC-ALBMBVGKSA-N |

異性体SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C |

正規SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C |

製品の起源 |

United States |

Methodologies for Isolation and Purification of Coagulin H

Extraction Techniques from Withania coagulans Biomass

The initial step in isolating Coagulin H involves extracting the crude mixture of secondary metabolites from the dried plant material. This is predominantly achieved through solvent extraction, which leverages the solubility of withanolides in various organic solvents.

Solvent extraction is a widely employed method for obtaining withanolides from Withania coagulans. The process typically begins with the maceration of the dried and powdered plant material (such as the whole plant, fruits, or roots) in a suitable solvent. nih.govnepjol.infosysrevpharm.org Methanol is frequently used for the initial extraction. nih.govmdpi.com Following the initial extraction, the solvent is evaporated to yield a crude extract.

This crude extract then undergoes a series of liquid-liquid partitioning steps using a sequence of solvents with increasing polarity. This process, known as fractionation, aims to separate compounds based on their differential solubility. A common strategy involves suspending the initial extract in water and sequentially partitioning it with solvents like hexane, chloroform (B151607), and n-butanol. nih.govmdpi.com Hexane is used to remove non-polar constituents such as fats and waxes, while the chloroform fraction is often enriched with withanolides like this compound. nih.govnepjol.infoplantextractwholesale.com In some protocols, the pH of the aqueous mixture is adjusted during the chloroform extraction to further refine the separation. nih.govmdpi.com

Table 1: Solvents Used in the Extraction of Withanolides from Withania coagulans

| Solvent | Purpose in Extraction Protocol |

|---|---|

| Methanol | Primary extraction from dried plant biomass. nih.govnepjol.info |

| Ethanol | Primary extraction from plant material. plantextractwholesale.comwjarr.com |

| Hexane | Removal of non-polar lipids and other impurities from the crude extract. nih.govsysrevpharm.orgplantextractwholesale.com |

| Chloroform | Extraction of the withanolide-rich fraction from the aqueous phase. nih.govnepjol.infomdpi.com |

| n-Butanol | Extraction of more polar glycosidic withanolides from the remaining aqueous phase. nih.govmdpi.com |

Chromatographic Separation Protocols

Following extraction and preliminary fractionation, the enriched extract, which is still a complex mixture, is subjected to various chromatographic techniques to isolate individual compounds.

Bioassay-guided fractionation is a pivotal strategy used to target and isolate compounds with specific biological activities. nih.govresearchgate.net In the context of this compound, this approach involves systematically separating the crude extract into different fractions and testing each fraction for a particular biological effect, such as anti-inflammatory or cancer chemopreventive activity. researchgate.net The fractions that exhibit the highest potency are then selected for further rounds of separation and purification. This iterative process significantly streamlines the search for bioactive molecules by focusing purification efforts only on the fractions that contain the active constituents. nih.govresearchgate.net The isolation of this compound has been successfully achieved using assays for cancer chemopreventive mechanisms to guide the fractionation process. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique indispensable for the final purification of this compound. kromasil.com It is particularly effective for separating structurally similar compounds that are often present in the fractions obtained from column chromatography. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. asm.orgnih.gov This technique separates molecules based on their hydrophobicity. RP-HPLC has been documented as a final purification step in the isolation of various withanolides from W. coagulans fractions, yielding compounds of high purity. nih.gov The versatility and efficiency of HPLC make it a crucial tool for obtaining pure this compound suitable for structural elucidation and biological testing. nih.gov

Column chromatography is the cornerstone of the purification process for withanolides. researchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. youtube.com Silica (B1680970) gel is the most commonly used stationary phase for the separation of withanolides. nih.govnepjol.infonih.gov

The withanolide-rich fraction (typically the chloroform extract) is loaded onto a silica gel column. A mobile phase, consisting of a mixture of solvents, is then passed through the column. The polarity of the mobile phase is gradually increased (gradient elution), which allows for the sequential elution of compounds with different polarities. nih.gov Common solvent systems include gradients of hexane/chloroform or hexane/ethyl acetate. nih.govnepjol.info Medium Pressure Liquid Chromatography (MPLC), an enhancement of traditional column chromatography that uses pressure to increase the flow rate and improve separation, is also utilized. nih.govmdpi.com Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to pool those containing similar compounds before proceeding to further purification steps like HPLC. nih.gov

Table 2: Common Chromatographic Conditions for Withanolide Separation

| Technique | Stationary Phase | Mobile Phase (Gradient System) |

|---|---|---|

| Column Chromatography | Silica Gel | n-Hexane / Chloroform nih.gov |

| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate nepjol.info |

| MPLC | Silica Gel | n-Hexane / Chloroform nih.gov |

| RP-HPLC | ODS (C18) | Acetonitrile / Water or Methanol / Water nih.govasm.org |

Purification Verification Techniques

After the isolation process, the purity of this compound must be confirmed, and its chemical structure must be unequivocally determined. This is accomplished using a combination of chromatographic and spectroscopic methods. The homogeneity of the isolated compound is initially checked using TLC and HPLC, where a single spot or peak, respectively, suggests purity. nih.govnih.gov

For structural elucidation and final verification, a suite of spectroscopic techniques is employed. These methods provide detailed information about the molecule's structure, including its molecular weight, functional groups, and the connectivity of its atoms. The combined data from these analyses allows for the definitive identification of the compound as this compound. researchgate.net

Key verification techniques include:

Mass Spectrometry (MS): Determines the molecular weight and elemental composition. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: (1D and 2D NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within the molecule. nih.gov

Advanced Structural Elucidation of Coagulin H

Spectroscopic Analysis Techniques

Spectroscopic methodologies are fundamental to the structural characterization of natural products like Coagulin H. Techniques such as NMR provide detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and elemental composition. Chiroptical methods like CD are crucial for determining the stereochemical arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Proton (¹H) NMR spectra provide information on the chemical environment of hydrogen atoms, including their connectivity through the analysis of spin-spin coupling constants. For withanolides, characteristic signals in the ¹H NMR spectrum include those for multiple methyl groups, olefinic protons, and protons attached to oxygenated carbons.

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number and types of carbon atoms present in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts of these carbons are indicative of their bonding environment.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure. COSY experiments establish proton-proton correlations, identifying neighboring protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different structural fragments. For instance, in the structural elucidation of a related withanolide, coagulanolide, HMBC was used to confirm the placement of a hydroxyl group by observing correlations between the proton at C-15 and the carbons at C-14, C-13, and C-17 nih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for a Withanolide Scaffold (Illustrative)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | ~204.5 | - |

| 2 | ~128.3 | ~5.87 (dd, 10.1, 2.1) |

| 3 | ~145.4 | ~6.77 (m) |

| 4 | ~35.0 | ~2.50 (m) |

| 5 | ~75.0 | - |

| 6 | ~65.0 | ~4.10 (d, 4.0) |

| ... | ... | ... |

Mass Spectrometry (MS) Applications (e.g., ESI MS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been utilized in the identification and characterization of this compound core.ac.uk. ESI-MS is a soft ionization technique that allows for the determination of the molecular weight of the compound with high accuracy by observing the protonated molecule [M+H]⁺ or other adducts. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which in turn allows for the determination of the molecular formula.

While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, the fragmentation of withanolides in MS/MS experiments typically involves the loss of water molecules and cleavage of the side chain, providing valuable structural information researchgate.net. For example, a characteristic fragmentation for many withanolides is the cleavage of the C20-C22 bond, which helps to confirm the nature of the lactone side chain nih.gov.

Circular Dichroism (CD) Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules like this compound. The differential absorption of left and right circularly polarized light provides information about the spatial arrangement of atoms. For withanolides, the Cotton effect observed in the CD spectrum, particularly for the n→π* transition of the α,β-unsaturated lactone, is indicative of the stereochemistry at C-22 researchgate.net. A positive Cotton effect in this region generally suggests a 22R-configuration, a common feature in many naturally occurring withanolides researchgate.net. While specific CD data for this compound is not detailed in the provided results, its structural similarity to other withanolides for which CD data is available suggests it would exhibit a characteristic CD spectrum aiding in its stereochemical assignment.

Crystallographic Approaches for Three-Dimensional Structure Determination

To date, there is no specific information available in the searched literature regarding the use of X-ray crystallography for the three-dimensional structure determination of this compound itself. X-ray crystallography is the gold standard for obtaining a definitive 3D molecular structure, providing precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. While the structures of other related withanolides have been confirmed by X-ray diffraction methods, a similar analysis for this compound has not been reported in the available resources.

Comparative Structural Analysis with Related Withanolides

The structure of this compound shares key features with other members of the withanolide family, particularly those isolated from the Withania genus. A notable structural characteristic of this compound is the presence of a trans-diaxial 5α,6β-diol tandfonline.comnih.govscribd.com. This feature arises from the hydrolytic cleavage of a 5,6-epoxide ring, a common moiety in many withanolides like Withaferin A.

Withaferin A: A major difference between this compound and Withaferin A lies in the A/B ring system. Withaferin A possesses a 5β,6β-epoxide ring, whereas this compound has this epoxide opened to form the 5α,6β-dihydroxy functionality. This structural modification significantly impacts the polarity and potentially the biological activity of the molecule.

Coagulin L: Coagulin L is a glycosylated withanolide, meaning it has a sugar moiety attached to the steroidal skeleton tandfonline.com. In contrast, this compound is an aglycone, lacking a sugar attachment. This difference in glycosylation dramatically affects the solubility and pharmacokinetic properties of the compounds.

Coagulanolide: Coagulanolide shares a similar substitution pattern in rings A, B, and C with other withanolides but is distinguished by the presence of a hydroxyl group at the C-15 position nih.gov. The spectroscopic data of coagulanolide has been compared to that of this compound to aid in its structural elucidation nih.gov.

The subtle structural variations among these related withanolides, including the presence and orientation of hydroxyl groups, epoxide functionalities, and glycosylation patterns, are crucial for their diverse biological activities.

Biological Activities and Molecular Mechanisms of Coagulin H

Immunomodulatory Mechanisms

Coagulin H, a withanolide compound, has been identified as a potent immunomodulatory agent. nih.govijnrd.org Its mechanisms of action involve significant interactions with key components of the cellular immune response, particularly affecting the behavior of lymphocytes and the production of signaling molecules known as cytokines. sapub.orgjetir.orghumanjournals.comeprajournals.com Research indicates that this compound exerts a powerful inhibitory effect on lymphocyte proliferation and the production of Th-1 cytokines. nih.govijnrd.orgsapub.orgjetir.orgresearchgate.net

This compound demonstrates a significant capacity to regulate the proliferation of lymphocytes, a critical process in the adaptive immune response. nih.govjetir.org This regulatory action is particularly evident in its effects on T-cells, which are central to cell-mediated immunity. sapub.orgamazonaws.com

This compound effectively inhibits the proliferation of T-cells that have been activated by Phytohaemagglutinin (PHA), a mitogen used in research to stimulate T-cell division. ijnrd.orgsapub.orgjetir.org This inhibition is observed to be dependent on the concentration of this compound. nih.govresearchgate.netresearchgate.net Studies have demonstrated that a complete suppression of PHA-activated T-cell proliferation is achieved at concentrations of 2.5 µg/mL or greater. nih.govresearchgate.netdodaberry.comresearchgate.net This potent antiproliferative activity underscores the compound's significant immunosuppressive potential. sapub.orgresearchgate.net

Table 1: Inhibitory Effect of this compound on PHA-Activated T-Cell Proliferation

| Concentration of this compound | Effect on T-Cell Proliferation |

|---|---|

| < 2.5 µg/mL | Concentration-dependent inhibition nih.govresearchgate.net |

The immunomodulatory effects of this compound extend to its ability to alter the production of cytokines, the proteins that mediate communication between immune cells. tandfonline.com The compound specifically targets cytokines associated with the T-helper 1 (Th-1) response, which is involved in cell-mediated immunity. nih.govjetir.orgnih.gov

A key aspect of this compound's activity is its pronounced inhibition of Interleukin-2 (B1167480) (IL-2) production. nih.govsapub.orghumanjournals.comamazonaws.com IL-2 is a crucial cytokine that promotes the proliferation and differentiation of T-cells. researchgate.net Research has shown that this compound can significantly inhibit the production of IL-2 by as much as 80%. nih.govresearchgate.netdodaberry.comresearchgate.net This substantial reduction in IL-2 secretion is a primary mechanism behind the compound's ability to suppress T-cell proliferation. nih.govsapub.org

Table 2: Effect of this compound on Interleukin-2 (IL-2) Production

| Cytokine | Percentage Inhibition by this compound |

|---|

The immunomodulatory effects of this compound have been evaluated in comparison to established immunosuppressive drugs, such as prednisolone (B192156). nih.govsapub.orgjetir.orghumanjournals.com Studies reveal that the suppressive activity of this compound on PHA-activated T-cell proliferation is similar to that of prednisolone. nih.govresearchgate.netdodaberry.com This indicates that this compound possesses a potency comparable to this widely used corticosteroid in the context of T-cell inhibition. jetir.orghumanjournals.comeprajournals.com

Furthermore, molecular docking studies have been conducted to understand the interactions of both this compound and prednisolone with IL-2. nih.gov These computational analyses predict that this compound binds more effectively to the receptor-binding site of IL-2 than prednisolone does. nih.govresearchgate.netdodaberry.comavinuty.ac.in This suggests a potentially more efficient mechanism for blocking IL-2 signaling, which may contribute to its potent immunosuppressive effects. nih.gov

Table 3: Comparative Immunomodulatory Effects of this compound and Prednisolone

| Parameter | This compound | Prednisolone |

|---|---|---|

| Inhibition of PHA-Activated T-Cell Proliferation | Similar activity to Prednisolone nih.govresearchgate.netdodaberry.com | Standard Immunosuppressant nih.gov |

| IL-2 Production Inhibition | Significant (80%) nih.govresearchgate.netdodaberry.com | Standard Immunosuppressant nih.gov |

| Predicted Binding to IL-2 Receptor | More effective than Prednisolone nih.govresearchgate.netavinuty.ac.in | Less effective than this compound nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phytohaemagglutinin (PHA) |

| Interleukin-2 (IL-2) |

Modulation of Cytokine Production

Enzymatic Interaction and Inhibition Profiles

This compound has been identified as a significant inhibitor of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. Research has focused on its interaction with specific gelatinases, highlighting its potential as a regulator of enzymatic activity.

Studies have demonstrated the anti-MMP potential of this compound purified from the fruits of Withania coagulans. biomedicineonline.org Bioactivity-guided fractionation and subsequent in vitro assays confirmed its inhibitory effects. biomedicineonline.org

This compound exhibits notable inhibitory activity against both MMP-2 and MMP-9. biomedicineonline.org In a comparative study with other related compounds isolated from the same source, Coagulin-L and Coagulin-O, an in vitro solution assay revealed that this compound possesses the highest inhibitory activity against both MMP-2 and MMP-9. biomedicineonline.org While specific percentage inhibition values for this compound were not quantified in the study, its superior performance was clearly established. biomedicineonline.org For context, at a concentration of 150 µg/ml, Coagulin-L and Coagulin-O showed significant, though lesser, inhibition against these enzymes. biomedicineonline.org

Table 1: Comparative Inhibitory Activity of Coagulins Against MMP-2 and MMP-9 at 150 µg/ml

| Compound | Inhibition of MMP-2 (%) | Inhibition of MMP-9 (%) |

|---|---|---|

| This compound | Highest Activity | Highest Activity |

| Coagulin-L | 80.57 ± 2.1 | 78.94 ± 3.6 |

| Coagulin-O | 70.96 ± 2.8 | 63.15 ± 3.8 |

The inhibitory potential of compounds from Withania coagulans against MMPs has been shown to be dose-dependent. biomedicineonline.org An in-gel inhibition assay using gelatin zymography revealed that the crude extracted residue of the fruit, from which this compound is purified, exhibits a dose-dependent inhibitory effect against the MMPs of NIH3T3 fibroblast and HeLa cervical cells. biomedicineonline.org

Matrix Metalloproteinase (MMP) Inhibition

Elucidation of Receptor Binding and Molecular Interactions

Beyond its enzymatic inhibition, the molecular mechanisms of this compound involve direct interactions with key immune signaling molecules. Computational studies have been employed to predict and analyze these interactions at the molecular level.

This compound has been identified as a potent natural inhibitor of human Interleukin-2 (IL-2). nih.gov Its mechanism is believed to involve direct interaction with the IL-2 molecule. Molecular docking studies have predicted that this compound binds to the receptor-binding site of IL-2. nih.gov This interaction is biologically significant, as this compound has been shown to have a powerful inhibitory effect on lymphocyte proliferation and Th-1 cytokine production, significantly inhibiting IL-2 production by as much as 80%. nih.govnih.gov

Computational analyses have been instrumental in elucidating the binding potential of this compound to the IL-2 receptor site. nih.gov Molecular docking studies were conducted to compare the interaction of this compound with IL-2 against that of prednisolone, a commonly used immunosuppressive drug. nih.govsapub.org The results of these computational models predicted that this compound binds to the IL-2 receptor binding site more effectively than prednisolone. nih.gov This superior binding prediction, combined with experimental results, has identified this compound as a potential and potent immunosuppressive candidate. nih.gov

Table 2: Predicted Binding Affinity to Interleukin-2 (IL-2) Receptor Site

| Compound | Predicted Binding Effectiveness |

|---|---|

| This compound | More Effective |

| Prednisolone | Less Effective |

Advanced Research Models and Methodological Approaches for Coagulin H Studies

In Vitro Cellular and Biochemical Assays

In vitro assays provide a controlled environment to dissect the specific molecular and cellular interactions of Coagulin H. scilifelab.senovalix.com These methods are fundamental for initial screening and for forming hypotheses about the compound's biological functions before moving into more complex systems.

Lymphocyte Culture Models for Proliferation Studies

Lymphocyte proliferation assays are critical for evaluating the immunomodulatory potential of a substance. hanc.info These assays measure the ability of lymphocytes, key players in the adaptive immune response, to multiply after stimulation by a foreign element like an antigen or a mitogen. hanc.info The capacity of CD4+ lymphocytes to proliferate in response to antigens is a primary technique for assessing their functional capabilities. hanc.info

To study the effect of this compound, peripheral blood mononuclear cells (PBMCs) can be isolated and cultured. A typical experimental setup would involve treating these cells with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation, alongside varying concentrations of this compound. nih.gov The extent of cell division is then measured, often by the incorporation of a radioactive nucleoside ([3H] thymidine) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division. nih.gov A significant change in the proliferation rate in the presence of this compound would indicate its influence on T-cell activation and expansion. nih.govrndsystems.com

Table 1: Representative Data from a Lymphocyte Proliferation Assay

| Treatment Group | Stimulant | Proliferation (Counts Per Minute - CPM) | Stimulation Index (SI) |

|---|---|---|---|

| Control (Unstimulated) | None | 500 ± 50 | 1.0 |

| Control (Stimulated) | PHA | 50,000 ± 4,500 | 100.0 |

| This compound (Low Conc.) + PHA | PHA | 45,000 ± 4,200 | 90.0 |

| This compound (High Conc.) + PHA | PHA | 25,000 ± 3,000 | 50.0 |

Note: This table contains illustrative data to demonstrate the principles of the assay. The Stimulation Index (SI) is the ratio of stimulated cell proliferation to unstimulated cell proliferation. nih.gov

Cytokine Quantification Assays (e.g., ELISA for IL-2)

Cytokines are signaling proteins that are crucial for regulating immune responses. Interleukin-2 (B1167480) (IL-2) is a key cytokine that promotes the proliferation and differentiation of T-cells. rndsystems.comthermofisher.com Quantifying changes in IL-2 levels after treatment with this compound can provide direct insight into its immunomodulatory mechanism.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used to measure cytokine concentrations in biological samples, such as the supernatant from lymphocyte cultures. nih.govnih.gov A sandwich ELISA for IL-2 involves using a pair of antibodies where one is coated onto a microplate to capture the IL-2 from the sample, and the second, which is linked to an enzyme, is used for detection. thermofisher.comweldonbiotech.com The addition of a substrate results in a color change, the intensity of which is proportional to the amount of IL-2 present. weldonbiotech.com

Enzymatic Activity Assays (e.g., Gelatin Zymography for MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix (ECM), a process vital for tissue remodeling, but also implicated in pathological conditions when dysregulated. youtube.comnih.gov Gelatin zymography is a powerful technique specifically used to detect the activity of gelatinases, such as MMP-2 and MMP-9. abcam.comnih.gov

This assay involves separating proteins from a sample (e.g., cell culture media) on a polyacrylamide gel that contains gelatin. abcam.com After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin in their vicinity. nih.gov When the gel is stained, areas of enzymatic activity appear as clear bands against a dark background, allowing for the identification and semi-quantification of both the inactive (pro-MMP) and active forms of the enzymes. nih.govresearchgate.net Studying the effect of this compound on MMP activity can reveal its potential role in processes like inflammation and tissue repair.

Cell-Based Assays for Specific Biological Responses (e.g., NIH3T3 Fibroblast and HeLa Cervical Cell Models for MMPs)

To understand the effects of this compound in a more biologically relevant context, specific cell lines are employed. The NIH3T3 cell line, derived from mouse embryonic fibroblasts, is a widely used model for studying tissue architecture, cell proliferation, and ECM dynamics. cytion.comnih.govmdpi.comatcc.org HeLa cells, a human cervical cancer cell line, are also utilized in research to study cellular processes and responses to external stimuli. researchgate.net

In the context of MMP studies, these cells can be cultured and treated with this compound. The surrounding culture medium is then collected and analyzed using gelatin zymography to determine if the compound alters the secretion or activity of MMP-2 and MMP-9. nih.govresearchgate.net This approach helps to confirm whether the effects observed in biochemical assays translate to a cellular response. researchgate.net

In Vivo Non-Human Experimental Models

While in vitro studies are crucial for mechanistic insights, in vivo models are essential to understand the systemic effects of a compound within a whole, living organism.

Immunological Response Models in Murine Systems

Mice are frequently used as the preferred model for immunological research due to their genetic tractability and the availability of numerous tools to study their immune systems. nih.gov To evaluate the immunomodulatory effects of this compound in vivo, a murine model can be employed. nih.gov

In a typical experiment, mice would be administered this compound, and various immunological parameters would be assessed. This could involve measuring changes in the weight of immune organs like the spleen and thymus, analyzing the populations of different immune cells (e.g., T-cells, B-cells, macrophages) in the blood and spleen, and measuring serum levels of antibodies and cytokines. nih.govmdpi.com For instance, researchers might challenge the mice with an antigen and observe whether pre-treatment with this compound enhances or suppresses the subsequent humoral (antibody) or cell-mediated immune response. mdpi.com

Table 2: Example Parameters Measured in a Murine Immunological Study

| Parameter | Control Group | This compound Treated Group | Method of Analysis |

|---|---|---|---|

| Spleen Index (mg/g body weight) | 3.5 ± 0.4 | 4.5 ± 0.5* | Organ weight measurement |

| Serum IgG Level (µg/mL) | 150 ± 20 | 250 ± 30* | ELISA |

| Splenic CD4+ T-cell Population (%) | 25 ± 3 | 35 ± 4* | Flow Cytometry |

| Serum IL-2 Level (pg/mL) | 50 ± 8 | 80 ± 12* | ELISA |

Note: This table contains illustrative data where '' indicates a statistically significant difference from the control group.*

These models provide comprehensive data on how a compound like this compound modulates the immune system's complex network in a living organism. nih.gov

Pharmacodynamic Assessments in Animal Cohorts

While in vitro studies have provided foundational knowledge of this compound's biological activity, comprehensive pharmacodynamic assessments in animal cohorts are crucial for understanding its effects in a living system. Such studies are essential to evaluate the efficacy, potency, and duration of action of this compound, providing data that can bridge the gap between laboratory findings and potential clinical applications.

Currently, detailed pharmacodynamic studies of isolated this compound in animal models are not extensively documented in publicly available scientific literature. However, the broader context of research on extracts from Withania species, the plant family from which this compound is derived, offers insights into the potential in vivo effects of its constituent withanolides. For instance, aqueous extracts of Withania somnifera have been evaluated in murine models of systemic lupus erythematosus (SLE), where they demonstrated the ability to reduce inflammatory markers. nih.gov

It is important to note that the effects of a whole plant extract can differ from those of an isolated compound. For example, some studies on dietary supplementation with Withania coagulans in mice have shown an increase in antibody responses, which contrasts with the immunosuppressive effects observed with isolated this compound in vitro. nih.gov This highlights the necessity for future in vivo research focused specifically on purified this compound to accurately determine its pharmacodynamic profile in animal models. Such studies would typically involve the administration of this compound to animal models of autoimmune or inflammatory diseases to measure its impact on disease progression, immune cell populations, and cytokine levels.

Computational and In Silico Modeling Approaches

In parallel with experimental studies, computational and in silico modeling approaches have become indispensable tools for investigating the molecular mechanisms underlying the activity of this compound. These methods provide a detailed view of how this compound interacts with its biological targets at an atomic level, guiding further experimental work and aiding in the design of more potent therapeutic agents.

Research has identified human interleukin-2 (IL-2) as a key target of this compound, which exerts its immunosuppressive effects by inhibiting IL-2 production. nih.govnih.gov Molecular docking studies have been instrumental in predicting and analyzing the binding of this compound to IL-2, suggesting a more effective interaction with the receptor-binding site compared to the commonly used immunosuppressive drug, prednisolone (B192156). nih.govnih.gov

Molecular Docking Algorithms (e.g., CDOCKER, Discovery Studio)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action.

While the specific docking software used for the initial this compound and IL-2 interaction studies has not been detailed in the primary literature, algorithms like CDOCKER, often implemented in software packages such as Discovery Studio, are commonly employed for such analyses. mdpi.com CDOCKER is a CHARMm-based docking algorithm that allows for ligand flexibility and provides a highly accurate prediction of binding poses. mdpi.com The process generally involves preparing the 3D structures of both the ligand (this compound) and the receptor (IL-2), defining the binding site on the receptor, and then running the docking algorithm to generate and score various binding poses. The scores, such as the -CDOCKER energy, indicate the predicted binding affinity.

A hypothetical application of a CDOCKER-based workflow for this compound and IL-2 would involve the steps outlined in the interactive table below.

| Step | Description |

| 1. Preparation of IL-2 Structure | The 3D crystal structure of human IL-2 would be obtained from a protein database. The structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. |

| 2. Preparation of this compound Structure | The 3D structure of this compound would be generated and optimized to its lowest energy conformation. |

| 3. Definition of the Binding Site | The binding site on IL-2 would be defined based on the location of its known receptor-binding domain. |

| 4. Docking with CDOCKER | The CDOCKER algorithm would be used to dock the flexible this compound molecule into the defined binding site of IL-2, generating multiple possible binding poses. |

| 5. Scoring and Analysis | Each binding pose would be scored based on its calculated interaction energy. The poses with the best scores would be analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of IL-2. |

This type of analysis would provide valuable insights into the specific interactions that stabilize the this compound-IL-2 complex, explaining its inhibitory effect.

Simulation of Molecular Interactions and Binding Conformations

To gain a more dynamic understanding of the interaction between this compound and its target, molecular dynamics (MD) simulations can be employed. MD simulation is a powerful computational method that simulates the movement of atoms and molecules over time, providing detailed information about the stability of the protein-ligand complex and the conformational changes that may occur upon binding. tandfonline.comtandfonline.com

Currently, there are no specific published MD simulation studies for this compound. However, research on other withanolides has demonstrated the utility of this approach. tandfonline.comtandfonline.com For instance, MD simulations have been used to study the interaction of Withanolide A with enzymes like α-amylase and α-glucosidase, revealing the stability of the ligand-protein complexes over the simulation period. tandfonline.com

An MD simulation of the this compound-IL-2 complex, once docked, would involve placing the complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between the atoms and their subsequent movements over a set period of time (typically nanoseconds). The results of such a simulation would be analyzed to assess various parameters, as detailed in the interactive table below.

| Parameter | Description of Analysis |

| Root Mean Square Deviation (RMSD) | The RMSD of the protein and ligand atoms would be calculated over time to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the binding pocket. |

| Root Mean Square Fluctuation (RMSF) | The RMSF of individual amino acid residues in IL-2 would be analyzed to identify regions of the protein that become more or less flexible upon this compound binding. |

| Hydrogen Bond Analysis | The number and duration of hydrogen bonds between this compound and IL-2 would be monitored throughout the simulation to identify the key interactions that contribute to binding stability. |

| Binding Free Energy Calculations | Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) could be used to calculate the binding free energy of the this compound-IL-2 complex, providing a more accurate estimation of binding affinity than docking scores alone. |

By simulating the molecular interactions and observing the binding conformations over time, researchers can gain a deeper understanding of the mechanism of action of this compound and its potential as an immunosuppressive agent.

Derivatives and Analogs of Coagulin H from Withania Coagulans

Identification and Characterization of Structurally Related Coagulins (e.g., Coagulin L, Coagulin O, Coagulin C)

Withania coagulans is known to produce a variety of withanolide derivatives, including a series of coagulins. mdpi.comijprajournal.com Studies have reported the isolation and characterization of numerous coagulins from different parts of the plant. ijprajournal.comijisrt.com Thirteen coagulins, specifically Coagulin F through Coagulin R, have been identified and separated from the whole plant. ijprajournal.comijisrt.com Coagulin L is considered one of the most important components. mdpi.comijprajournal.com

Coagulin H (CID 10553985) is a C28H40O9 compound. nih.gov Coagulin L (CID 10508451) has a molecular formula of C34H50O12 and a molecular weight of 650.8 g/mol . nih.gov Its structure has been characterized through spectroscopic data, including 1H and 13C NMR. researchgate.nettaylorandfrancis.com Coagulin Q (CID 162623730) has a molecular formula of C34H52O10 and a molecular weight of 620.8 g/mol . nih.gov Coagulin C has also been isolated from the fruits of Withania coagulans. taylorandfrancis.comwjarr.com

The identification and characterization of these coagulins typically involve extraction from plant material, followed by chromatographic techniques such as column chromatography and flash chromatography for purification. researchgate.netwjarr.com Spectroscopic methods, including ESI MS, 1H, and 13C NMR spectroscopy, are crucial for determining their structures. researchgate.netmdpi.com

Here is a table summarizing some identified coagulins from Withania coagulans mentioned in the search results:

| Compound Name | Molecular Formula | PubChem CID | Source Part (if specified) |

| This compound | C28H40O9 | 10553985 | Aerial parts (leaves and stem), whole plant mdpi.com |

| Coagulin L | C34H50O12 | 10508451 | Whole plant ijprajournal.com, Fruits researchgate.net |

| Coagulin O | Not specified in search results | Not specified in search results | Aerial parts (leaves and stem), whole plant mdpi.com |

| Coagulin C | Not specified in search results | Not specified in search results | Fruits wjarr.com |

| Coagulin Q | C34H52O10 | 162623730 | Aerial parts (leaves and stem), whole plant mdpi.com |

| Coagulin F | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin G | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin I | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin J | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin K | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin M | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin N | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin P | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin R | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

| Coagulin U | Not specified in search results | Not specified in search results | Whole plant ijisrt.com |

Structure-Activity Relationship Studies for Immunomodulatory and Enzymatic Inhibition Potentials

Studies have investigated the structure-activity relationships of coagulins, including this compound, in relation to their immunomodulatory and enzymatic inhibition properties. This compound has demonstrated immunosuppressive effects, inhibiting lymphocyte proliferation and the expression of interleukin-2 (B1167480) (IL-2) cytokine. nih.govacademicjournals.orgresearchgate.net This inhibitory effect on phytohaemagglutinin-activated T-cell proliferation was observed to be concentration-dependent, with complete suppression at concentrations ≥ 2.5 μg/mL, similar to the activity of prednisolone (B192156). researchgate.net Molecular docking studies suggest that this compound binds to the receptor binding site of IL-2. researchgate.net

Coagulin L has also shown immunomodulatory potential, including the suppression of TLR4-induced immune mediators such as cytokines and chemokines. vulcanchem.com

Regarding enzymatic inhibition, coagulins from Withania coagulans fruits have shown inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.net this compound exhibited the highest inhibitory activity against both MMP-2 and MMP-9 among the tested coagulins (this compound, Coagulin L, and Coagulin O). researchgate.net Coagulin L and Coagulin O also demonstrated notable inhibitory activities against MMP-2 and MMP-9. researchgate.net

Coagulin L has also been evaluated for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor through molecular modeling studies. tandfonline.com These studies indicated that Coagulin L interacts with key amino acid residues in the DPP-4 binding site, similar to known DPP-4 inhibitors like Saxagliptin. tandfonline.com

These findings suggest that the structural variations among different coagulins contribute to their differential biological activities, highlighting the importance of structure-activity relationship studies in understanding their mechanisms of action.

Design and Synthesis of Novel this compound Analogs

While the search results provide information on the isolation and characterization of naturally occurring coagulins and their biological activities, detailed information specifically on the design and synthesis of novel this compound analogs is limited. Some studies mention the synthesis of analogs of other withanolides, such as Withaferin A, for structure-activity relationship studies scispace.comresearchgate.net, but direct information on the synthesis of novel this compound analogs was not prominently found within the provided search snippets.

Research in this area would likely involve medicinal chemistry approaches to modify the core structure of this compound to enhance specific biological activities, improve pharmacokinetic properties, or reduce potential off-target effects. This could involve various synthetic strategies to introduce or modify functional groups on the steroidal backbone or the lactone ring, guided by the structure-activity relationship insights gained from studying naturally occurring coagulins.

Future Research Directions and Translational Perspectives for Coagulin H

Detailed Elucidation of Downstream Signaling Pathways

Coagulin H has been identified as an inhibitor of T-cell and B-cell proliferation and the production of Interleukin-2 (B1167480) (IL-2), a critical cytokine in the activation and differentiation of T-cells. mdpi.comareeo.ac.irnih.gov Future research should focus on delineating the precise molecular interactions and downstream signaling cascades affected by this compound. It is hypothesized that this compound may directly interact with the IL-2 receptor or interfere with intracellular signaling molecules essential for IL-2 production. mdpi.com Investigating the phosphorylation status of key proteins in the IL-2 signaling pathway, such as Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, following this compound treatment would provide valuable insights.

Furthermore, withanolides as a class are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation and immune responses. nih.govnih.gov The canonical NF-κB pathway is activated by various stimuli, leading to the degradation of the inhibitor of κB (IκB) and the translocation of NF-κB dimers to the nucleus to initiate the transcription of pro-inflammatory genes. ucla.edunih.govmdpi.com Future studies should investigate whether this compound exerts its immunosuppressive effects through the inhibition of the NF-κB pathway. This could involve examining the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65/p50) in immune cells treated with this compound. Unraveling the crosstalk between the IL-2 and NF-κB signaling pathways in the context of this compound's activity will be crucial for a comprehensive understanding of its mechanism of action.

Investigation of this compound Synergy with Other Bioactive Compounds

The therapeutic efficacy of natural products can often be enhanced through synergistic interactions with other compounds. Future research should explore the potential synergistic effects of this compound with other bioactive molecules, including other withanolides, flavonoids, and alkaloids present in Withania coagulans extracts. Combining this compound with conventional immunosuppressive drugs could also be a promising strategy to achieve enhanced therapeutic effects at lower doses, potentially reducing side effects. nih.gov

Moreover, the synergistic application of withanolides with standard chemotherapeutic agents has shown promise in cancer therapy. nih.gov Given the anti-proliferative effects of this compound, investigating its synergistic potential with anti-cancer drugs could open new avenues for its application in oncology. Studies should be designed to assess these combinations in various cell culture and animal models of autoimmune diseases and cancer, employing methods like isobologram analysis to determine the nature of the interaction (synergistic, additive, or antagonistic).

Advanced Biotechnological Production Methods

The sustainable and large-scale production of this compound is a prerequisite for its clinical development. Plant cell and organ cultures, particularly hairy root cultures, offer a promising platform for the controlled and scalable production of withanolides. researchgate.netnih.govmdpi.com Hairy root cultures of Withania coagulans, induced by transformation with Agrobacterium rhizogenes, have been shown to produce significant amounts of withanolides. areeo.ac.irresearchgate.net

Future research should focus on optimizing the culture conditions to enhance the yield of this compound. This includes the investigation of different media compositions, phytohormone concentrations, and physical parameters such as light and temperature. areeo.ac.irmdpi.com Furthermore, the application of elicitors, which are compounds that stimulate secondary metabolite production in plant cultures, should be explored. Elicitors such as methyl jasmonate and salicylic (B10762653) acid have been successfully used to boost withanolide production in hairy root cultures of the related species Withania somnifera. nih.gov Similar strategies could be applied to W. coagulans cultures to specifically increase the biosynthesis of this compound. Genetic engineering approaches, such as the overexpression of key enzymes in the withanolide biosynthetic pathway, also represent a powerful tool for enhancing production. nih.gov

Exploration of Uncharacterized Biological Targets and Mechanisms of Action

While the immunosuppressive effects of this compound are a primary focus, it is likely that this complex molecule interacts with multiple biological targets, contributing to a broader spectrum of pharmacological activities. Many withanolides have been shown to target key proteins in various oncogenic pathways, such as Jagged 1, Mitogen-activated protein kinase (MAPK), and the Akt/mTOR pathway. nih.gov Future research should employ unbiased screening approaches, such as proteomics and chemical biology techniques, to identify novel protein targets of this compound.

Techniques like affinity chromatography-mass spectrometry, where this compound is immobilized and used as bait to capture interacting proteins from cell lysates, could reveal previously unknown binding partners. Additionally, computational modeling and molecular docking studies can predict potential interactions with a wide range of proteins, guiding experimental validation. mdpi.com Identifying these uncharacterized targets will not only provide a more complete picture of this compound's mechanism of action but may also uncover new therapeutic applications beyond immunosuppression. For instance, the discovery of interactions with proteins involved in neuroinflammation or metabolic regulation could suggest its use in neurodegenerative or metabolic diseases.

Development of Specific Assays for this compound Detection and Quantification in Complex Biological Matrices

To facilitate pharmacokinetic and pharmacodynamic studies, as well as for quality control of herbal preparations, the development of sensitive and specific assays for the detection and quantification of this compound is essential. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are currently used for the analysis of withanolides, they can be time-consuming and require sophisticated instrumentation. mdpi.comresearchgate.net

Future research should focus on the development of high-throughput and cost-effective immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.netmdpi.comnih.gov This would involve the production of monoclonal antibodies that specifically recognize this compound. mdpi.com These antibodies could then be used to develop a competitive ELISA format for the rapid and sensitive quantification of this compound in various biological matrices, including plasma, urine, and tissue homogenates.

Furthermore, the development of novel biosensor technologies offers another promising avenue for the rapid and on-site detection of this compound. Aptamer-based biosensors, which utilize short single-stranded DNA or RNA molecules (aptamers) that bind to their target with high affinity and specificity, could be developed for this purpose. mdpi.comsemanticscholar.orgresearchgate.netnih.gov These biosensors can be coupled with various signal transduction methods, such as electrochemical or optical detection, to provide real-time measurements of this compound concentrations.

Q & A

Basic: What established structural characterization techniques are critical for validating the identity of Coagulin H?

Answer:

this compound’s structural confirmation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and functional groups via 1D/2D NMR (e.g., H, C, COSY, HSQC) .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) or MALDI-TOF .

- X-ray Crystallography: Resolve 3D atomic structure for novel derivatives, ensuring alignment with computational modeling .

- Chromatographic Purity: Use HPLC with UV/ELSD detectors to assess purity (>95%) and validate synthetic or extraction protocols .

Basic: What in vitro assays are commonly employed to evaluate this compound’s bioactivity in metabolic or antimicrobial studies?

Answer:

- Glucose Uptake Assays: Use 3T3-L1 adipocytes or C2C12 myotubes treated with this compound to measure H-2-deoxyglucose incorporation, referencing insulin or metformin as positive controls .

- Antimicrobial Susceptibility Testing: Perform broth microdilution assays against Gram-positive pathogens (e.g., Staphylococcus aureus) to determine minimum inhibitory concentrations (MICs), with pediocin as a comparative bacteriocin .

- Enzymatic Inhibition: Screen for α-glucosidase or AMP-activated protein kinase (AMPK) activity using fluorometric or colorimetric substrates .

Advanced: How should researchers design experiments to resolve contradictory reports on this compound’s mechanism of action (e.g., Wnt/β-catenin vs. AMPK pathways)?

Answer:

- Comparative Model Systems: Test this compound in parallel across cell lines with distinct pathway dominance (e.g., Wnt-active HEK293 vs. AMPK-rich HepG2) .

- Dose-Response and Time-Course Analysis: Establish if effects are concentration- or time-dependent, using Western blotting to track pathway activation (e.g., β-catenin vs. phospho-AMPK) .

- Genetic Knockdown Models: Silence Wnt or AMPK genes (via CRISPR/Cas9) to isolate pathway-specific contributions .

- Cross-Validation: Replicate conflicting studies’ protocols (e.g., serum conditions, assay kits) to identify methodological variability .

Advanced: What strategies address discrepancies in this compound’s reported bioavailability across preclinical models?

Answer:

- Pharmacokinetic Profiling: Compare oral vs. intraperitoneal administration in rodents, measuring plasma half-life () and tissue distribution via LC-MS/MS .

- Solubility Optimization: Test this compound in carriers like cyclodextrins or liposomes to enhance bioavailability .

- Species-Specific Metabolism: Use humanized liver mouse models or primary hepatocyte cultures to assess interspecies metabolic differences .

Methodological: How can researchers systematically review literature on this compound’s structural analogs (e.g., coagulin L, R 3-glucoside)?

Answer:

-

Keyword Strategy: Combine terms (e.g., “coagulin derivatives,” “withanolide biosynthesis,” “pediocin-like bacteriocins”) in Google Scholar, filtering for review articles (2018–2025) .

不可错过!高效查找文献综述技巧!01:55 使用Google Scholar进行搜索02:39

使用Google Scholar进行搜索02:39

-

Citation Tracking: Use tools like Connected Papers or Web of Science to map seminal studies and identify knowledge gaps .

-

Critical Appraisal: Prioritize studies with full spectral data (NMR, MS) and reproducible bioassays, excluding non-peer-reviewed sources (e.g., ) .

Methodological: What experimental controls are essential for ensuring reproducibility in this compound synthesis or extraction?

Answer:

- Negative Controls: Include solvent-only groups in bioassays to rule out vehicle effects .

- Synthetic Reference Standards: Compare isolated this compound with chemically synthesized batches for purity and activity validation .

- Batch-to-Batch Consistency: Document extraction parameters (e.g., solvent polarity, temperature) and validate via HPLC fingerprints across ≥3 independent preparations .

Advanced: How to investigate this compound’s synergistic effects with other bioactive compounds (e.g., metformin or pediocin)?

Answer:

- Checkerboard Assays: Determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .

- Isobolographic Analysis: Quantify metabolic synergy in glucose-lowering assays using fixed-ratio combinations .

- Mechanistic Interrogation: Use transcriptomics (RNA-seq) to identify co-regulated pathways in combination therapies .

Methodological: What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they mitigated?

Answer:

- Matrix Interference: Employ solid-phase extraction (SPE) or protein precipitation to isolate this compound from plasma/tissue homogenates .

- Sensitivity Limits: Optimize LC-MS/MS parameters (e.g., ESI ionization, collision energy) for low-abundance detection (LOQ < 1 ng/mL) .

- Internal Standards: Use deuterated analogs (e.g., this compound-d4) to correct for recovery variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。